molecular formula C11H15NO2 B13093874 Ethyl 4-amino-2,6-dimethylbenzoate

Ethyl 4-amino-2,6-dimethylbenzoate

Cat. No.: B13093874
M. Wt: 193.24 g/mol
InChI Key: WVBOQYCGIMZUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the amino group is positioned at the 4th carbon of the benzene ring, with methyl groups at the 2nd and 6th positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2,6-dimethylbenzoate typically involves the esterification of 4-amino-2,6-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows: [ \text{4-amino-2,6-dimethylbenzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency. The reaction is typically carried out under reflux conditions to drive the esterification to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-amino-2,6-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use as a local anesthetic due to its structural similarity to other anesthetic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.

Comparison with Similar Compounds

Ethyl 4-amino-2,6-dimethylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: This compound is also used as a local anesthetic and has similar structural features but differs in the position and nature of the substituents on the benzene ring.

    Ethyl 2,6-dimethylbenzoate: This compound lacks the amino group, which significantly alters its chemical reactivity and applications.

Uniqueness: The presence of both amino and ester functional groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.

Biological Activity

Ethyl 4-amino-2,6-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as an ester derivative of benzoic acid. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2, featuring an amino group at the para position and two methyl groups at the ortho positions of the benzene ring. This unique structure contributes to its reactivity and potential biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for pharmaceutical applications in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in developing anti-inflammatory drugs .
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting its potential use in oncology .

The biological activity of this compound is thought to arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function and altering metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors involved in inflammatory responses or cell proliferation, influencing cellular signaling pathways.

Data Table: Biological Activities Overview

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine release
CytotoxicityInhibits growth of cancer cell lines

Case Studies

  • Antimicrobial Activity : A study conducted by dos Santos et al. (2010) demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Cytotoxicity Evaluation : In a study published in Frontiers in Natural Products, the compound was tested against various cancer cell lines, including MDA-MB-435 (melanoma) and SF-295 (glioblastoma). Results indicated a half-maximal inhibitory concentration (IC50) of approximately 5 µM for MDA-MB-435 cells, highlighting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Mechanism : Research by Teles et al. (2005) explored the anti-inflammatory properties of related compounds and suggested that this compound could inhibit the production of pro-inflammatory cytokines through its interaction with NF-kB signaling pathways .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 4-amino-2,6-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4,12H2,1-3H3

InChI Key

WVBOQYCGIMZUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.